(4-Formylcyclohexyl)methyl acetate
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Overview
Description
(4-Formylcyclohexyl)methyl acetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a formyl group (–CHO) and an acetate group (–COOCH3) attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Formylcyclohexyl)methyl acetate can be synthesized through the esterification of (4-formylcyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Formylcyclohexyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be hydrolyzed to yield (4-formylcyclohexyl)methanol in the presence of a base such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, aqueous or alcoholic medium.
Major Products Formed
Oxidation: (4-Formylcyclohexyl)acetic acid.
Reduction: (4-Hydroxymethylcyclohexyl)methyl acetate.
Substitution: (4-Formylcyclohexyl)methanol.
Scientific Research Applications
(4-Formylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (4-Formylcyclohexyl)methyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or transesterification. These interactions can lead to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the acetate group.
Methyl cyclohexylacetate: Similar structure but lacks the formyl group.
Cyclohexylmethyl acetate: Similar structure but lacks the formyl group.
Uniqueness
(4-Formylcyclohexyl)methyl acetate is unique due to the presence of both a formyl group and an acetate group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
141397-12-8 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4-formylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h6,9-10H,2-5,7H2,1H3 |
InChI Key |
NIZWXLCKPIEGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC(CC1)C=O |
Origin of Product |
United States |
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